![molecular formula C16H12ClN7O B10932942 N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10932942.png)
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a triazolopyrimidine core, and a carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the 4-chloro-1H-pyrazole intermediate, which is then reacted with a benzyl halide to form the pyrazole-benzyl derivative. This intermediate undergoes further cyclization with a triazolopyrimidine precursor under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- N~2~-{4-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Uniqueness
The unique structural features of N2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE, such as the chloro group and the triazolopyrimidine core, contribute to its distinct chemical and biological properties. These features may enhance its binding affinity to specific targets and improve its stability and solubility compared to similar compounds.
Properties
Molecular Formula |
C16H12ClN7O |
|---|---|
Molecular Weight |
353.76 g/mol |
IUPAC Name |
N-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H12ClN7O/c17-12-8-19-23(10-12)9-11-2-4-13(5-3-11)20-15(25)14-21-16-18-6-1-7-24(16)22-14/h1-8,10H,9H2,(H,20,25) |
InChI Key |
VXBJUXSRGVZAET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


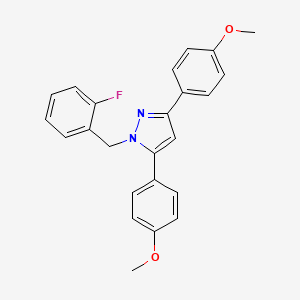
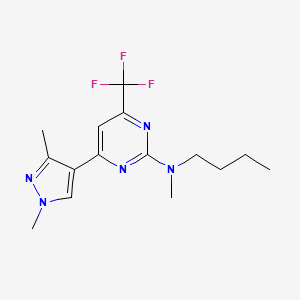
![3-chloro-N'-[(2E)-3-methylbutan-2-ylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B10932895.png)
![N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10932901.png)
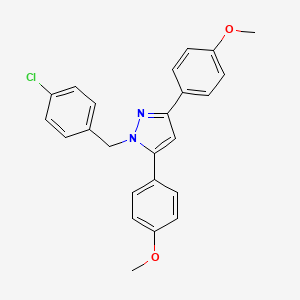
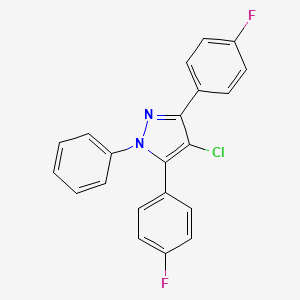
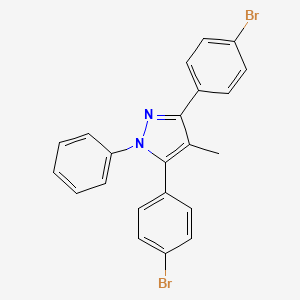
![2-({1-ethyl-3-[(2-phenylethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B10932912.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10932916.png)
![methyl 5-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10932918.png)
![3-(naphthalen-2-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide](/img/structure/B10932926.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine](/img/structure/B10932939.png)
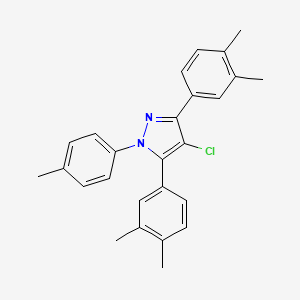
![(2Z)-2-{[4-(difluoromethoxy)-2-methylphenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B10932964.png)
